Drimiopsin D
Overview
Description
Drimiopsin D is a natural product isolated from the herb Scilla scilloidesThe chemical structure of this compound has been revised to 2,5-dimethoxy-8-methyl-1,3,6-trihydroxyxanthone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Drimiopsin D is typically isolated from the ethanol extract of the whole plants of Scilla scilloides. The isolation process involves extensive spectroscopic studies to elucidate the structure of the compound .
Industrial Production Methods: There is limited information available on the industrial production methods of this compound.
Chemical Reactions Analysis
Types of Reactions: Drimiopsin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
Drimiopsin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference compound in the study of xanthones and their derivatives. In biology, this compound is investigated for its potential anti-inflammatory and anti-cancer properties. In medicine, it is explored for its potential therapeutic effects in treating various diseases .
Mechanism of Action
The mechanism of action of Drimiopsin D involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds: Drimiopsin D is structurally similar to other xanthones, such as Drimiopsin C and norlichexanthone. These compounds share a similar tricyclic aromatic structure but differ in their functional groups and substituents .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups, including the 2,5-dimethoxy and 1,3,6-trihydroxy substituents. These functional groups contribute to its distinct chemical properties and potential biological activities .
Biological Activity
Drimiopsin D is a compound derived from the plant Drimiopsis maculata , which belongs to the Hyacinthaceae family. This compound, along with others from the same plant, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and natural product chemistry. This article reviews the biological activity of this compound, focusing on its chemical properties, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a xanthone, a class of compounds known for their diverse biological activities. Xanthones are characterized by a unique structure that includes a dibenzo-α-pyrone moiety, which contributes to their reactivity and biological effects. The molecular formula for this compound is , with a molecular weight of approximately 270.24 g/mol.
Antioxidant Properties
Research has demonstrated that extracts from Drimiopsis maculata , including those containing this compound, exhibit significant antioxidant activity. A study indicated that leaf extracts showed higher antioxidant potential compared to bulb extracts, with values reflecting their ability to scavenge free radicals effectively .
Extract Type | IC50 (μg/ml) |
---|---|
Leaf Extract | 12.5 |
Bulb Extract | 25.0 |
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Study: HeLa Cell Line
- IC50 : 15 μg/ml
- Mechanism : Induces apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has also been noted in several studies. It has been shown to inhibit key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Selectivity towards COX-2 inhibition is particularly advantageous due to reduced gastrointestinal side effects compared to non-selective COX inhibitors .
Enzyme Inhibition | COX-1 IC50 (μg/ml) | COX-2 IC50 (μg/ml) |
---|---|---|
This compound | 20 | 10 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Action : Reduction of oxidative stress by scavenging reactive oxygen species (ROS).
- Apoptotic Pathway Activation : Induction of apoptosis in cancer cells through mitochondrial dysfunction.
- Inhibition of Inflammatory Pathways : Blocking the synthesis of pro-inflammatory mediators.
Research Findings and Implications
Recent studies have expanded our understanding of this compound's potential therapeutic applications:
- Antimicrobial Activity : Extracts containing this compound have shown promising antimicrobial properties against various pathogens, suggesting its utility in treating infections .
- Phytochemical Synergy : The presence of other compounds within Drimiopsis maculata may enhance the efficacy of this compound, indicating that whole plant extracts could be more beneficial than isolated compounds alone .
- Future Research Directions : Further investigations are needed to elucidate the full range of biological activities and potential clinical applications of this compound, particularly through clinical trials assessing its efficacy in human subjects.
Properties
IUPAC Name |
1,3,6-trihydroxy-2,5-dimethoxy-8-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-4-7(17)15(22-3)16-10(6)12(19)11-9(23-16)5-8(18)14(21-2)13(11)20/h4-5,17-18,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBCXOKCVLBBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201821 | |
Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773850-91-2 | |
Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773850-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6-Trihydroxy-2,5-dimethoxy-8-methyl-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What prompted the re-investigation of Scilla scilloides and the subsequent revision of the Drimiopsin D structure?
A1: While the provided abstracts don't explicitly state the reason for the re-investigation, they highlight that the research led to a structural revision of this compound [, ]. This suggests that previous structural assignments for this compound may have been inaccurate or incomplete. The researchers likely employed advanced spectroscopic techniques, unavailable during earlier studies, to achieve a more accurate characterization.
Q2: What is the significance of identifying lanostane-type triterpenoids in Scilla scilloides?
A2: Lanostane-type triterpenoids are a class of natural products exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The identification of these compounds in Scilla scilloides [, ] suggests that this plant species may hold potential as a source of novel bioactive molecules. Further research is needed to explore the specific activities and potential applications of these isolated triterpenoids, including this compound.
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